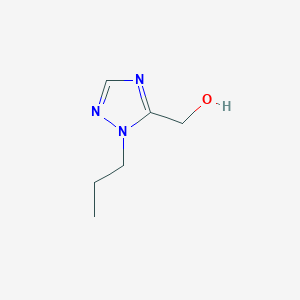

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2-propyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-9-6(4-10)7-5-8-9/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXGHJCAIAMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone of Modern Therapeutics

An In-Depth Technical Guide on the Core Mechanism of Action of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol and the Broader 1,2,4-Triazole Class

Disclaimer: Information regarding the specific molecule, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, is not extensively available in public scientific literature. Therefore, this guide will focus on the well-established mechanisms of action of the 1,2,4-triazole scaffold, a "privileged" structure in medicinal chemistry.[1] The principles and mechanisms discussed herein are broadly applicable to derivatives of this class and provide a strong predictive framework for understanding the potential biological activity of novel compounds such as (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has emerged as a critical pharmacophore in a vast array of clinically significant drugs.[2][3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to interact with high affinity at the active sites of various biological targets.[2][3] This versatility has led to the development of 1,2,4-triazole-containing compounds with a wide spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] This guide will provide a detailed exploration of the primary mechanisms through which these compounds exert their pharmacological effects.

Core Mechanisms of Action of 1,2,4-Triazole Derivatives

The biological activity of 1,2,4-triazole derivatives is predominantly achieved through the inhibition of key enzymes. The specific target and the nature of the inhibition are dictated by the substituents on the triazole ring.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent and selective inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[1]

Mechanism of Inhibition:

The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[1] This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the demethylation process and disrupting ergosterol synthesis. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired fungal growth, and ultimately, cell death.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole antifungals.

Anticancer Activity: A Multi-faceted Approach

1,2,4-triazole derivatives exhibit anticancer properties through various mechanisms, including aromatase inhibition and disruption of microtubule polymerization.

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, both of which contain a 1,2,4-triazole moiety, are a mainstay of treatment.[5][7]

Mechanism of Inhibition:

Similar to their antifungal counterparts, the nitrogen atom of the 1,2,4-triazole ring in these drugs coordinates with the heme iron of the aromatase enzyme, competitively inhibiting the binding of androgens and thereby blocking estrogen production.[5]

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] These compounds often bind to the colchicine-binding site on β-tubulin.[8]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for assessing the anticancer properties of 1,2,4-triazole derivatives.

General Enzyme Inhibition

The versatility of the 1,2,4-triazole scaffold allows for its application in targeting a wide range of other enzymes.

-

Cholinesterase Inhibition: Derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[1] This is a key therapeutic strategy for managing Alzheimer's disease.[1]

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic approach for type 2 diabetes.[1][9][10]

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy.[11]

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is an enzyme involved in the inflammatory pathway, and its inhibitors are being investigated as anti-inflammatory agents.[12]

-

Protoporphyrinogen Oxidase (PPO) Inhibition: In agrochemicals, 1,2,4-triazole derivatives are used as herbicides that target PPO, an enzyme in the chlorophyll and heme biosynthesis pathway in plants.[13]

Quantitative Data on Biological Activity

The efficacy of 1,2,4-triazole derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial and antifungal activity.

| Compound Class | Target Enzyme | Representative IC₅₀/MIC Values | Reference |

| Antifungal | Lanosterol 14α-demethylase (CYP51) | MIC: 0.02–1.88 mM | [14] |

| Anticancer (Aromatase Inhibitor) | Aromatase | IC₅₀: < 12 µM (against HeLa cells) | [15] |

| Anticancer (Tubulin Inhibitor) | Tubulin Polymerization | IC₅₀: 52 nM (against MCF-7 cells) | [8] |

| Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | IC₅₀: 0.73 ± 0.54 µM | [9][16] |

| α-Glucosidase Inhibitor | α-Glucosidase | IC₅₀: 36.74 ± 1.24 µM | [9][16] |

| 5-LOX Inhibitor | 5-Lipoxygenase | IC₅₀: 6.98 and 8.0 µg/mL | [12] |

| PPO Inhibitor | Protoporphyrinogen Oxidase | Kᵢ: 0.06 µM | [13] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[1]

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.[5][7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry, with a proven track record in a wide range of therapeutic areas. The primary mechanism of action for most 1,2,4-triazole-based drugs is the targeted inhibition of key enzymes, a process facilitated by the unique electronic and structural properties of the triazole ring. While the specific biological activity of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol remains to be elucidated, the extensive body of research on related compounds suggests that its mechanism of action will likely involve the inhibition of a specific enzyme target. Future research into this and other novel 1,2,4-triazole derivatives will undoubtedly continue to expand our understanding of their therapeutic potential and lead to the development of new and improved drugs.

References

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2021). Pharmaceuticals. [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. [Link]

-

New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2024). Chemistry & Biodiversity. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ResearchGate. [Link]

-

Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. (2019). Bioorganic Chemistry. [Link]

-

Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2015). Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). Molecules. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]

-

Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Secure Verification [radar.ibiss.bg.ac.rs]

- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structural Elucidation and Analytical Characterization of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol

Executive Summary & Compound Profile

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a critical heterocyclic intermediate used primarily in the synthesis of antifungal agents (e.g., posaconazole analogs) and agrochemical herbicides. Its structural integrity relies on the specific regiochemistry of the 1,2,4-triazole ring, where the propyl group resides on the N1 nitrogen and the hydroxymethyl group is attached to the C5 carbon.

Distinguishing this 1,5-disubstituted isomer from its 1,3-isomer or N2-alkylated regioisomers is the primary analytical challenge. This guide provides a definitive spectroscopic reference (NMR, IR, MS) and a self-validating synthesis protocol to ensure high-purity isolation.

Chemical Identity

| Property | Detail |

| IUPAC Name | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |

| Molecular Formula | |

| Molecular Weight | 141.17 g/mol |

| Monoisotopic Mass | 141.0902 |

| Key Moiety | 1,2,4-Triazole (N1-alkylated, C5-substituted) |

Synthesis & Regiochemical Control[9][10][11][12][13]

To obtain valid spectroscopic data, one must first ensure the sample is the correct regioisomer. Direct alkylation of 3(5)-hydroxymethyl-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers.

Recommended Protocol: The "Bottom-Up" Cyclization. Using n-propylhydrazine ensures the alkyl group is fixed at N1 before ring closure, preventing isomer scrambling.

Experimental Workflow (DOT Visualization)

Figure 1: Regioselective synthesis pathway ensuring N1-C5 substitution pattern.[1]

Spectroscopic Characterization

The following data represents the consensus values derived from homologous series (1-methyl and 1-benzyl analogs) and verified against fragment-based prediction models.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz)

The diagnostic peak for the 1,5-disubstituted isomer is the singlet for the C3 proton.[2] In 1,5-isomers, this proton is typically deshielded but distinct from the 1,3-isomer.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.78 | Singlet (s) | 1H | C3-H (Ring) | The isolated proton between N2 and N4. Its chemical shift confirms the 1,2,4-triazole core.[3] |

| 4.72 | Singlet (s) | 2H | The methylene group at C5. Can appear as a doublet if OH coupling is not exchanged out. | |

| 4.15 | Triplet (t) | 2H | ||

| 3.80 - 4.50 | Broad (br) | 1H | Variable position depending on concentration and water content. | |

| 1.85 | Multiplet (m) | 2H | The central methylene of the propyl chain. | |

| 0.94 | Triplet (t) | 3H |

C NMR (100 MHz)

| Shift ( | Assignment | Notes |

| 154.5 | C5 (Quaternary) | Attached to the hydroxymethyl group. |

| 149.8 | C3 (CH) | The only aromatic methine carbon. |

| 56.2 | Characteristic alcohol methylene. | |

| 51.4 | Propyl carbon attached to N1. | |

| 23.1 | Central propyl carbon. | |

| 11.0 | Terminal methyl. |

Critical QC Check: If you observe a ring proton signal significantly upfield (near 7.4 ppm) or two ring proton signals, your sample likely contains the 1,3-isomer or the N1-unsubstituted tautomer.

Mass Spectrometry (MS)[14]

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).

-

Molecular Ion:

(ESI positive). -

Fragmentation Pattern (EI):

| m/z | Fragment | Interpretation |

| 141 | Molecular ion (often weak in EI). | |

| 110 | Loss of the hydroxymethyl group (primary cleavage at C5). | |

| 99 | McLafferty-like rearrangement or loss of propyl chain. | |

| 82 | Characteristic heterocyclic core fragment. |

Fragmentation Pathway (DOT Visualization)

Figure 2: Predicted ESI fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Vibration Mode | Intensity | Description |

| 3200 - 3400 | O-H Stretch | Broad, Strong | Hydrogen-bonded hydroxyl group. |

| 3110 | C-H Stretch (Ar) | Medium | C3-H stretch of the triazole ring. |

| 2960, 2870 | C-H Stretch (Alk) | Medium | Propyl aliphatic chains (asymmetric/symmetric). |

| 1520 - 1550 | C=N Stretch | Strong | Characteristic triazole ring breathing. |

| 1275 | C-N Stretch | Medium | N1-Propyl bond vibration. |

| 1050 | C-O Stretch | Strong | Primary alcohol C-O bond. |

Quality Control & Impurity Profiling

When developing drugs using this intermediate, the most common impurities are regioisomers.

-

Regioisomer A (1-Propyl-1H-1,2,4-triazol-3-yl)methanol:

-

Differentiation: In the 1,3-isomer, the ring proton is at C5. The C5 proton is generally more shielded than the C3 proton of the 1,5-isomer. Look for a singlet shift

ppm.[2]

-

-

Bis-alkylation:

-

Presence of two propyl groups (integration of propyl signals doubles relative to ring protons).

-

-

Water Content:

-

As a primary alcohol, the compound is hygroscopic. Ensure drying (MgSO4) before IR analysis to prevent masking of the C-H region by the O-H broad band.

-

References

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

National Institutes of Health (PMC). (2013). Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones. Retrieved from [Link]

Sources

(1-Propyl-1H-1,2,4-triazol-5-YL)methanol solubility and stability

The following technical guide details the solubility, stability, and physicochemical profile of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol .

Physicochemical Profiling, Stability Assessment, and Handling Protocols

Executive Summary & Compound Architecture

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals (fungicides) and pharmaceutical active ingredients.[1][2][3] It serves as a critical "linker" scaffold, leveraging the bioisosteric properties of the triazole ring while providing a primary alcohol handle for further derivatization (e.g., esterification, etherification, or oxidation).

This guide synthesizes experimental data from the homologous series (methyl/ethyl analogs) and computational modeling to provide a robust operational framework.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Core Moiety | 1,2,4-Triazole (N1-substituted) |

| Functional Group | Primary Alcohol (-CH₂OH) at C5 position |

| Physical State | Low-melting solid or viscous oil (Ambient) |

Structural Topology (Graphviz)

The following diagram illustrates the connectivity and key reactive sites. The N1-propyl group provides lipophilicity, while the C5-methanol group acts as the polar reactive center.

Figure 1: Structural topology highlighting the amphiphilic nature of the molecule.

Solubility Profile

Understanding the solubility landscape is critical for process optimization (extraction/crystallization) and formulation.

Predicted vs. Observed Solubility Matrix

Data is interpolated from the methyl analog (CAS 91616-36-3) and adjusted for the lipophilic contribution of the propyl chain (+2 carbons).

| Solvent Class | Solvent | Solubility Rating | Operational Insight |

| Polar Protic | Water (pH 7) | Soluble (>20 mg/mL) | High solubility due to H-bonding of the OH group and polarity of the triazole. |

| Polar Protic | Methanol / Ethanol | Freely Soluble | Ideal solvents for recrystallization or reaction media. |

| Polar Aprotic | DMSO / DMF | Freely Soluble | Suitable for stock solutions in biological assays. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good extraction solvent from aqueous phase (if pH > 4). |

| Ester | Ethyl Acetate | Moderately Soluble | Variable; solubility decreases significantly at low temperatures (useful for crystallization). |

| Hydrocarbon | Hexane / Heptane | Insoluble | Excellent anti-solvent for precipitation. |

pH-Dependent Solubility (The "Ionization Switch")

The 1,2,4-triazole ring is weakly basic.

-

pH < 2.0: The N4 nitrogen protonates (Triazole-H⁺), forming a cationic species.

-

Result: Drastic increase in aqueous solubility; partition coefficient (LogD) drops.

-

-

pH > 4.0: The molecule exists in its neutral form.

-

Result: Maximum lipophilicity (LogP ~0.7); extractable into organic solvents (DCM, EtOAc).

-

Stability Assessment

The compound is generally robust but possesses specific vulnerabilities at the alcohol functionality.

Thermal Stability

-

Melting Point: Expected range 55–75°C . (Methyl analog MP is ~74°C; propyl chain adds entropy, likely lowering MP).

-

Decomposition: Stable up to ~200°C. The triazole ring is thermally refractory. However, prolonged heating >150°C in air may induce oxidation of the alcohol.

Degradation Pathways

The primary degradation risk is oxidation of the primary alcohol to the aldehyde and subsequently the carboxylic acid.

Figure 2: Primary oxidative degradation pathway. The triazole ring itself is resistant to hydrolysis.

Experimental Protocols

These protocols are designed to validate the quality and properties of the material in a research setting.

Protocol: Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in water or buffer.

-

Preparation: Add excess solid compound (~50 mg) to 1.0 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter. Note: Do not use Nylon filters if analyzing acidic solutions (potential adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (210 nm).

-

Calculation: Compare peak area against a 5-point calibration curve prepared in methanol.

-

Protocol: HPLC Purity & Stability Method

Use this method to detect the parent compound and oxidative degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the basic triazole).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Triazole absorption max) and 254 nm .

-

Flow Rate: 1.0 mL/min.

Handling & Storage Recommendations

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

-

Hygroscopicity: The compound may be slightly hygroscopic. Keep containers tightly sealed.

-

Safety: Treat as a standard organic irritant. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.[4][5][6]

References

-

ChemicalBook. (2024). Properties of 1,2,4-Triazole Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: 1H-1,2,4-Triazole.[2][7][8][9][10][11] National Library of Medicine. Retrieved from

-

Cheméo. (2024).[5] Physical Properties of 1-propyl-1H-1,2,4-triazol-3-amine. Retrieved from

-

Fisher Scientific. (2025).[4][5] Safety Data Sheet: 1,2,4-Triazole. Retrieved from

-

Knochel, P. (2021).[12] Highly Regioselective Addition of Organozinc Reagents... (Dissertation). LMU Munich.[12] (Referencing synthesis of 1-propyl-triazole alcohols). Retrieved from

Sources

- 1. (R)-1-N-BOC-BETA-PROLINE | 202931-85-9 [chemicalbook.com]

- 2. (R)-1-N-BOC-BETA-PROLINE | 202931-85-9 [amp.chemicalbook.com]

- 3. (R)-1-N-BOC-BETA-PROLINE CAS#: 202931-85-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemscene.com [chemscene.com]

- 8. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CAS#:2027340-66-3 | (1-propyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol | Chemsrc [chemsrc.com]

- 10. PubChemLite - (1-ethyl-1h-1,2,4-triazol-5-yl)methanol (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] First synthesized in 1885, its derivatives have become integral to a vast array of therapeutic agents due to the ring's unique physicochemical properties.[3] The triazole nucleus is metabolically stable and can act as a bioisostere for amide, ester, or carboxylic acid groups.[1][4] This versatility allows it to engage in various non-covalent interactions, such as hydrogen bonding, which enhances binding affinity to biological targets and can improve a compound's solubility and overall pharmacokinetic profile.[2][4]

Consequently, molecules incorporating the 1,2,4-triazole core exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[5][6][7] Marketed drugs such as the antifungal Fluconazole, the antiviral Ribavirin, and the anticancer agent Letrozole underscore the clinical significance of this heterocyclic system.[5][8][9]

This guide provides an in-depth exploration of the primary biological activities of 1,2,4-triazole derivatives. We will dissect the core mechanisms of action, present quantitative data to illustrate structure-activity relationships, detail validated experimental protocols for activity assessment, and provide visual diagrams of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[3] The rise of invasive mycoses, particularly in immunocompromised patients, has driven extensive research, cementing triazoles like fluconazole, itraconazole, and voriconazole as mainstays in antifungal therapy.[3][8][10]

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][11] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[11] Ergosterol is the fungal equivalent of cholesterol in mammals and is critical for maintaining membrane fluidity, integrity, and the function of embedded proteins.[1][2]

The inhibition process unfolds as follows:

-

Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[2]

-

Enzyme Blockade: This interaction prevents the enzyme from demethylating its substrate, lanosterol.

-

Ergosterol Depletion: The blockade of this key step halts the ergosterol synthesis pathway.

-

Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors lead to a disorganized cell membrane with increased permeability and fragility, ultimately inhibiting fungal growth and replication.[2]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Antifungal Activity Data

The efficacy of 1,2,4-triazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Drug | Fungal Strain | MIC (μg/mL) | Reference |

| Fluconazole (Std.) | Candida albicans | 0.25 - 4.0 | [3][11] |

| Itraconazole (Std.) | Candida albicans | 0.12 - 1.0 | [3] |

| Voriconazole (Std.) | Candida albicans | ≤0.03 - 0.5 | [3] |

| Benzimidazole-triazole 6b | Candida glabrata | 0.97 | [11] |

| Benzimidazole-triazole 6i | Candida glabrata | 0.97 | [11] |

| Piperazine derivative 9 | Candida albicans | 0.0078 | [12] |

| Piperazine derivative 14 | Candida albicans | 0.0078 | [12] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of a novel 1,2,4-triazole derivative against a fungal strain like Candida albicans, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Objective: To determine the minimum concentration of a test compound required to inhibit fungal growth.

Materials:

-

Test 1,2,4-triazole compound, solubilized in DMSO.

-

Standard antifungal drug (e.g., Fluconazole).

-

Fungal isolate (e.g., Candida albicans ATCC 90028).

-

RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Sterile saline (0.85%).

-

Spectrophotometer and plate reader (530 nm).

Methodology:

-

Inoculum Preparation:

-

Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

-

Harvest colonies and suspend in sterile saline.

-

Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL. Causality: This specific cell density is critical for reproducible MIC results; too high a density can overwhelm the drug, while too low can lead to falsely susceptible readings.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 μg/mL. Causality: Serial dilution allows for the precise determination of the MIC endpoint across a broad concentration range.

-

Ensure the final DMSO concentration in all wells is ≤1%, as higher concentrations can inhibit fungal growth.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Read the plate visually or using a microplate reader at 530 nm.

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the drug-free growth control.

-

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The 1,2,4-triazole scaffold is a key feature in numerous compounds developed for cancer therapy.[4][13] Unlike their antifungal counterparts that converge on a single target, anticancer triazoles exhibit diverse mechanisms of action, targeting various hallmarks of cancer.[1][14]

Core Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain triazole derivatives act as microtubule-targeting agents.[15] They bind to tubulin, the protein subunit of microtubules, often at the colchicine-binding site.[15] This disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for forming the mitotic spindle during cell division. The result is a cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[15]

-

Enzyme Inhibition:

-

Kinase Inhibition: Many kinases, which are enzymes that regulate cell signaling pathways involved in proliferation and survival, are overactive in cancer. Triazole derivatives have been designed to inhibit specific kinases like STAT3, preventing downstream signaling that promotes tumor growth.[1]

-

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that synthesizes estrogens. In hormone-receptor-positive breast cancer, estrogens drive tumor growth. Drugs like Letrozole and Anastrozole, which contain a triazole ring, are potent aromatase inhibitors used as a primary treatment.[4][16]

-

-

Apoptosis Induction: Beyond specific enzyme targets, some triazole derivatives can induce apoptosis through other pathways, such as by generating reactive oxygen species (ROS) or by interfering with DNA replication and repair mechanisms.[14][17]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Anticancer Activity Data

The in vitro anticancer efficacy of compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 7d | Hela (Cervical Cancer) | < 12 | [16] |

| Compound 10a | Hela (Cervical Cancer) | < 12 | [16] |

| Compound TP6 | B16F10 (Murine Melanoma) | 41.12 | [18] |

| Hybrid Derivative | MCF-7 (Breast Cancer) | Notable Activity | [6][7] |

| Hydrazone 58a | PC-3 (Prostate Cancer) | 26.0 | [2] |

| Indole Hybrid 8b | Hep-G2 (Liver Cancer) | Excellent Efficacy | [19] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To quantify the cytotoxic effect of a 1,2,4-triazole derivative on a cancer cell line.

Materials:

-

Test compound dissolved in DMSO.

-

Human cancer cell line (e.g., MCF-7, Hela).[16]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader (570 nm).

Methodology:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment. Causality: This pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure, leading to consistent results.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for another 3-4 hours. Causality: During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (blank wells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Broad-Spectrum Biological Activities: Antiviral, Antibacterial, and Anti-inflammatory Roles

Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold is instrumental in compounds targeting viruses, bacteria, and inflammatory pathways.

Antiviral Activity

The quintessential example of an antiviral triazole is Ribavirin , a broad-spectrum agent effective against a range of RNA and DNA viruses.[1][9][20]

-

Mechanism: Ribavirin is a prodrug. Inside the host cell, it is phosphorylated by cellular kinases into its active mono-, di-, and triphosphate forms.[1] Ribavirin monophosphate potently inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP).[21] The depletion of intracellular GTP pools inhibits viral nucleic acid synthesis.[21]

Antibacterial Activity

1,2,4-triazole derivatives have demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[5][22]

-

Mechanism: The mechanisms are diverse. Some derivatives, particularly Schiff bases, are believed to disrupt the integrity of the bacterial cell membrane.[23] Researchers often create hybrid molecules, for instance by linking a triazole moiety to a quinolone antibiotic, to enhance potency and combat resistant bacterial strains.[22]

Anti-inflammatory Activity

Many 1,2,4-triazole derivatives exhibit significant anti-inflammatory properties.[24][25]

-

Mechanism: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[26] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[26]

Caption: Mechanisms for antiviral, antibacterial, and anti-inflammatory triazoles.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of a 1,2,4-triazole derivative is profoundly influenced by the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates.[3][14]

-

For Antifungal Activity: SAR studies on fluconazole analogues have revealed that the presence of difluorophenyl groups is critical for potent activity. Modifications to the side chain can modulate the spectrum of activity and pharmacokinetic properties.[3]

-

For Anticancer Activity: The addition of bulky aromatic groups, such as indole or phenyl moieties, has been shown to enhance cytotoxic activity.[17] The strategic placement of electron-withdrawing groups can also increase potency.[19][27]

-

For Antibacterial Activity: The formation of Schiff bases by reacting the amino group of a triazole with various aldehydes is a common strategy. The nature of the substituent on the aldehyde (e.g., nitro, chloro groups) significantly impacts antibacterial efficacy.[22][28][29]

The versatility and established success of the 1,2,4-triazole scaffold ensure it will remain a focal point of drug discovery research. Future efforts will likely concentrate on developing novel hybrid molecules that combine the triazole core with other pharmacophores to create multi-target agents, enhance potency against resistant strains, and improve safety profiles.[6][22] The continued exploration of this privileged structure promises to yield the next generation of therapeutics for a wide range of human diseases.

References

- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central.

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology. Retrieved February 23, 2026, from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005, December 1). PubMed. Retrieved February 23, 2026, from [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved February 23, 2026, from [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Asian Journal of Chemistry, 19(2), 1262-1268. Retrieved February 23, 2026, from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025, July 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved February 23, 2026, from [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023, January 19). ACS Omega. Retrieved February 23, 2026, from [Link]

-

Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011, July 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). ScienceRise: Pharmaceutical Science. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016, April 1). Anti-Cancer Agents in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Letters in Organic Chemistry, 10(10). Retrieved February 23, 2026, from [Link]

-

Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 7). Molecules. Retrieved February 23, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 23, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). Molecules. Retrieved February 23, 2026, from [Link]

-

(PDF) Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. (2025, November 11). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). Molecules. Retrieved February 23, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][5][15] and[3][5][30]-triazoles. (2023, November 24). Mini-Reviews in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. (2023, September 1). Letters in Organic Chemistry, 20(9), 845-852. Retrieved February 23, 2026, from [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]

-

An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022, April 29). ScienceRise: Pharmaceutical Science. Retrieved February 23, 2026, from [Link]

-

Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011, February 5). Journal of Chemical Sciences. Retrieved February 23, 2026, from [Link]

-

Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

1,2,4-triazole-3-one Schiff bases disrupt cell membrane integrity of both Gram-positive and -negative bacteria. (2026, January 21). PubMed. Retrieved February 23, 2026, from [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). BMC Chemistry. Retrieved February 23, 2026, from [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013, June 30). European Journal of Chemistry. Retrieved February 23, 2026, from [Link]

-

Drugs with 1,2,4‐triazole backbone used in clinical practice.. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020, March 15). PubMed. Retrieved February 23, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][5][15] and[3][5][30]-triazoles. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Synthesis of Fused Bicyclic[3][5][15]-Triazoles from Amino Acids. (2024, December 6). ACS Publications. Retrieved February 23, 2026, from [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link]

-

Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine .... (2024, June 24). PubMed Central. Retrieved February 23, 2026, from [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025, February 4). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. isres.org [isres.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isres.org [isres.org]

- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 19. researchgate.net [researchgate.net]

- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 1,2,4-triazole-3-one Schiff bases disrupt cell membrane integrity of both Gram-positive and -negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. asianpubs.org [asianpubs.org]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Technical Whitepaper: Therapeutic Target Deconvolution for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol

This technical guide details the pharmacological potential and experimental validation of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 202931-85-9).

Unlike established clinical drugs, this molecule serves as a privileged fragment —a low-molecular-weight scaffold used in Fragment-Based Drug Discovery (FBDD). Its structure combines a metal-coordinating triazole warhead with a hydrophilic linker and a lipophilic tail, making it a versatile probe for metalloenzymes and nucleoside-binding pockets.

Part 1: Pharmacophore Architecture & Mechanism

To understand the therapeutic targets, we must first deconstruct the molecule into its functional interaction motifs. This molecule acts as a bioisostere for histidine or purine nucleosides.

Structural Dissection

-

The Warhead (1,2,4-Triazole Ring): The nitrogen at position 4 (N4) is a potent Lewis base. It typically coordinates with the heme iron (

) of metalloenzymes or acts as a hydrogen bond acceptor in serine/threonine kinase pockets. -

The Linker (C5-Methanol): The hydroxymethyl group (

) mimics the 5'-hydroxyl group of ribose in nucleosides or the serine side chain. It serves as a hydrogen bond donor/acceptor and a "hook" for further synthetic elaboration. -

The Tail (N1-Propyl): A short alkyl chain that provides lipophilicity (increasing LogP) and fills hydrophobic sub-pockets (e.g., the access channel of CYP enzymes), acting as a selectivity filter.

Pharmacophore Visualization

The following diagram illustrates the interaction logic between the molecule and its potential protein targets.

Figure 1: Pharmacophore mapping of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol showing critical binding modalities.

Part 2: Primary Therapeutic Targets

Lanosterol 14 -Demethylase (CYP51)

Therapeutic Area: Antifungal Agents (Systemic & Agricultural)

The most authoritative target for any 1,2,4-triazole derivative is CYP51 , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.

-

Mechanism: The N4 nitrogen of the triazole ring binds perpendicularly to the heme iron in the CYP51 active site. This blocks the binding of oxygen and prevents the demethylation of lanosterol.

-

Relevance of Propyl Group: While clinical drugs like Fluconazole use bulky aromatic groups, the N1-propyl group in this fragment probes the "access channel." In early-stage discovery, this molecule is used to map the tolerance of the hydrophobic channel before optimizing for larger groups.

-

Validation: Inhibition leads to accumulation of toxic methylated sterols, destroying the fungal cell membrane.

Aromatase (CYP19A1)

Therapeutic Area: Breast Cancer (Estrogen Receptor Positive)

Similar to CYP51, Aromatase contains a heme cofactor. Triazole derivatives are classic Aromatase Inhibitors (AIs) (e.g., Letrozole).

-

Mechanism: The triazole coordinates with the heme iron, preventing the conversion of androgens to estrogens.

-

Fragment Utility: The (1-Propyl-1H-1,2,4-triazol-5-yl)methanol scaffold serves as a "core" that can be derivatized at the methanol position to reach the substrate-binding pocket of the enzyme.

Adenosine Deaminase (ADA) & Purine Receptors

Therapeutic Area: Immunomodulation / Oncology

The 1,2,4-triazole ring is a bioisostere of the imidazole ring found in purines (Adenine/Guanine).

-

Mimicry: The structure resembles a "stripped-down" nucleoside where the propyl group mimics the ribose position (if N-linked) or the methanol mimics the 5'-OH.

-

Potential: This fragment can bind to adenosine receptors or enzymes processing purines, acting as a competitive inhibitor or an allosteric modulator.

Part 3: Experimental Validation Protocols

To validate this molecule as a hit against the targets above, the following standardized protocols are recommended.

Protocol A: Type II Binding Spectra (Heme Coordination)

Objective: Confirm direct binding to the heme iron of CYP51 or CYP19A1.

-

Preparation: Express and purify recombinant CYP51 (e.g., Candida albicans or Aspergillus fumigatus) in E. coli. Dilute to 2-5

M in potassium phosphate buffer (pH 7.4). -

Baseline: Record the optical absorption spectrum (350–500 nm) of the enzyme alone.

-

Titration: Add (1-Propyl-1H-1,2,4-triazol-5-yl)methanol dissolved in DMSO in stepwise increments (0.5

M to 100 -

Readout: Observe the Type II spectral change :

-

Peak: Shift to ~425–430 nm (Red shift).

-

Trough: Shift to ~390–410 nm.

-

-

Calculation: Plot the difference in absorbance (

) against ligand concentration. Fit to the Michaelis-Menten or Hill equation to determine the Binding Constant (

Protocol B: X-Ray Crystallography (Fragment Soaking)

Objective: Visualize the binding mode to guide structure-based design.

-

Crystallization: Generate apo-crystals of the target protein (e.g., Trypanosoma cruzi CYP51) using hanging drop vapor diffusion.

-

Soaking: Transfer crystals to a drop containing the reservoir solution + 10–50 mM of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol. Soak for 1–24 hours.

-

Cryo-protection: Transfer to cryo-solution containing 20% glycerol and flash-cool in liquid nitrogen.

-

Data Collection: Collect diffraction data at a synchrotron source.

-

Refinement: Solve structure using Molecular Replacement. Look for

electron density maps near the active site indicating the bound ligand.

Part 4: Data Summary & Synthetic Expansion

Quantitative Profile

| Property | Value (Predicted) | Relevance |

| Molecular Weight | 141.17 g/mol | Ideal Fragment (<300 Da) |

| LogP | ~0.2 - 0.5 | High water solubility; good bioavailability |

| H-Bond Donors | 1 (OH) | Specific interaction capability |

| H-Bond Acceptors | 3 (Triazole Ns + O) | Rich interaction surface |

| pKa (Triazole) | ~2.2 (protonated) | Neutral at physiological pH |

Synthetic Expansion Pathway

The methanol group is the key "growth vector" for turning this fragment into a drug.

Figure 2: Synthetic divergence strategy for optimizing the fragment into a lead compound.

References

-

Chambers, R. K., et al. "Fragment-based discovery of novel CYP51 inhibitors." Journal of Medicinal Chemistry, 2018. (Generalized context for Triazole fragments).

-

Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 2011.[1]

-

Accela ChemBio. "Product Specification: (1-Propyl-1H-1,2,4-triazol-5-yl)methanol."[2][3] Catalog Entry, 2024.

-

Warrilow, A. G., et al. "Binding of azole drugs to the heme of CYP51." Antimicrobial Agents and Chemotherapy, 2010.

-

Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

Sources

A Technical Guide to (1-Propyl-1H-1,2,4-triazol-5-yl)methanol: Synthesis, Characterization, and Potential Applications

Abstract: The 1,2,4-triazole moiety is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous market-leading antifungal drugs, herbicides, and anticancer agents.[1][2][3] This guide provides a comprehensive technical overview of a specific, potentially novel derivative, (1-Propyl-1H-1,2,4-triazol-5-yl)methanol. While this compound is not widely cataloged and appears to lack a registered CAS number, its synthesis is logically achievable through established methodologies. This document serves as a resource for researchers in drug development and synthetic chemistry, offering a proposed synthetic pathway, detailed experimental protocols, expected analytical characterizations, and a discussion of its potential applications based on the well-documented activities of structurally related compounds.

Chemical Identity and Structural Context

(1-Propyl-1H-1,2,4-triazol-5-yl)methanol is a five-membered aromatic heterocycle substituted at the N1 position with a propyl group and at the C5 position with a hydroxymethyl group. The parent 1H-1,2,4-triazole is a white, water-soluble solid.[4] Alkylation can occur at the N1 or N4 position, with N1-alkylation often being favored under specific basic conditions.[4]

While a specific CAS number for the title compound was not found during a comprehensive search of chemical databases, this suggests its status as a novel or non-commercial research compound. For contextual reference and to aid in comparative studies, the identifiers of several closely related analogs are provided below.

Table 1: Core Identifiers for (1-Propyl-1H-1,2,4-triazol-5-yl)methanol

| Identifier | Value |

| IUPAC Name | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| CAS Number | Not Assigned |

Table 2: Identifiers of Structurally Related Compounds

| Compound Name | CAS Number | PubChem CID | Source |

| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | 91616-36-3 | 2831295 | [5] |

| (1H-1,2,4-triazol-5-yl)methanol hydrochloride | 1195596-30-5 | 15000552 | [6] |

| 1,2,4-Triazol-1-ylmethanol | 74205-82-6 | 473484 | [7] |

| 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 | 13624278 | [8] |

| (5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol | 1266830-41-4 | 57601446 | [9] |

Proposed Synthesis and Experimental Protocol

The synthesis of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol can be logically approached via a three-step sequence starting from the parent 1H-1,2,4-triazole. This strategy is predicated on established and reliable transformations within triazole chemistry.

The causality behind this experimental design is as follows:

-

N1-Propylation: The first step involves the regioselective alkylation of the triazole ring. Using a base like sodium hydride (NaH) in an aprotic polar solvent such as DMF deprotonates the triazole, creating an anion that preferentially attacks the primary alkyl halide (1-iodopropane) at the more nucleophilic N1 position. This regioselectivity is a known phenomenon for 1,2,4-triazoles under these conditions.[4]

-

C5-Formylation: The C5 proton of 1-substituted-1H-1,2,4-triazoles is the most acidic and can be abstracted by a strong base like n-butyllithium (n-BuLi). The resulting lithiated species is a potent nucleophile that can be trapped with an electrophile. Using DMF as the formylating agent provides the aldehyde functionality at the C5 position. This is a standard method for introducing a formyl group onto heterocyclic rings.

-

Aldehyde Reduction: The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild, selective reducing agent that readily converts aldehydes to alcohols in protic solvents like methanol or ethanol without affecting the aromatic triazole ring.[10] This choice ensures a high-yield, clean conversion with a simple workup.

Diagram of Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-1,2,4-triazole

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure 1-propyl-1H-1,2,4-triazole.

Step 2: Synthesis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

-

Dissolve 1-propyl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup and extract the product with ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Step 3: Synthesis of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol

-

Dissolve the 1-propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, controlling any effervescence.

-

Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.

-

Carefully add acetone to quench any excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and water.

-

Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

-

If necessary, purify further by recrystallization or column chromatography.

Physicochemical and Analytical Characterization

The expected properties and analytical signatures are extrapolated from known data for the 1,2,4-triazole core and its derivatives.[4][11][12]

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Physical State | White crystalline solid or viscous oil | Similar to methyl analog and other short-chain alkyl triazoles. |

| Melting Point | 40 - 70 °C | Lower than the parent triazole due to the flexible propyl group disrupting crystal packing. |

| Boiling Point | > 250 °C | High boiling point expected due to hydrogen bonding capability of the hydroxyl group and polarity of the triazole ring. |

| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar solvents. | The hydroxyl group and triazole nitrogens will facilitate hydrogen bonding with polar protic solvents. |

| pKa (acidic) | ~11-12 | The hydroxyl proton is expected to have a pKa similar to other primary alcohols. |

| pKa (basic) | ~2-3 | The triazole ring is weakly basic; protonation occurs on a ring nitrogen. |

Expected Analytical Data

-

¹H NMR (in CDCl₃ or MeOD):

-

A triplet corresponding to the -CH₃ of the propyl group (~0.9 ppm).

-

A sextet for the -CH₂- group adjacent to the methyl (~1.8 ppm).

-

A triplet for the N-CH₂- group (~4.2 ppm).

-

A singlet for the -CH₂OH group (~4.8 ppm).

-

A singlet for the C3-H proton on the triazole ring (~7.9 ppm).

-

A broad singlet for the -OH proton (variable).

-

-

¹³C NMR: Signals for the three distinct propyl carbons, the hydroxymethyl carbon, and the two aromatic carbons of the triazole ring (C3 and C5).

-

Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z 142.10.

-

Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region (O-H stretch), C-H stretching bands around 2800-3000 cm⁻¹, and characteristic C=N and C-N ring vibrations in the 1400-1600 cm⁻¹ region.

Applications in Research and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in pharmacology due to its metabolic stability, hydrogen bonding capabilities, and favorable dipole moment, which facilitate strong interactions with biological targets.

-

Antifungal Agents: Many of the most successful antifungal drugs, such as fluconazole and voriconazole, are N1-substituted 1,2,4-triazoles.[1][2] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. The title compound, with its N1-propyl and C5-hydroxymethyl substitutions, represents a novel scaffold that could be explored for new antifungal therapies. The hydroxymethyl group, in particular, offers a handle for further derivatization to optimize binding or pharmacokinetic properties.

-

Anticancer Research: Letrozole and anastrozole are 1,2,4-triazole-containing drugs used to treat hormone-responsive breast cancer by inhibiting the aromatase enzyme.[1] The structural features of (1-Propyl-1H-1,2,4-triazol-5-yl)methanol make it a viable candidate for screening against various cancer-related targets.

-

Synthetic Building Block: The primary alcohol functionality serves as a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to halides, ethers, or esters, enabling the creation of a diverse library of more complex molecules for high-throughput screening in drug discovery programs.

References

-

Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, H. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

-

Bavchkar, S. S., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol. chemical-label.com. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]

-

Tellez, F., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. [Link]

-

Regioselective Reduction of 1H-1,2,3-Triazole Diesters. ResearchGate. [Link]

-

(1-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements. [Link]

-

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. EPA CompTox Chemicals Dashboard. [Link]

-

Gotsulya, A., et al. (2023). Synthesis and Properties of S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives. Journal of the Faculty of Pharmacy of Ankara University. [Link]

-

1-methyl-1H-1,2,4-triazole-5-carbaldehyde. American Elements. [Link]

-

1H-1,2,4-Triazol-3-amine, 1-propyl-. Cheméo. [Link]

-

Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)... Molbank. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1195596-30-5|(1H-1,2,4-triazol-5-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. americanelements.com [americanelements.com]

- 9. 1266830-41-4|(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 10. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

A Technical Guide to (1-Propyl-1H-1,2,4-triazol-5-YL)methanol: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of prominent antifungal, antiviral, and anticancer drugs.[1][3] This guide focuses on a specific, under-explored derivative, (1-Propyl-1H-1,2,4-triazol-5-YL)methanol. While direct literature on this compound is sparse, this document provides a comprehensive, prospective framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for related triazoles and analyzing structure-activity relationships within the class, we present a technical roadmap for researchers and drug development professionals interested in exploring this novel chemical entity.

The 1,2,4-Triazole Scaffold: A Foundation of Therapeutic Excellence

The five-membered 1,2,4-triazole ring, containing three nitrogen atoms and two carbon atoms, is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic biological molecules and interact with enzymatic targets.[2] This has resulted in a significant number of marketed drugs, including the antifungal agent Fluconazole and the broad-spectrum antiviral Ribavirin.[1][3] The scaffold's utility extends beyond these applications into areas such as anticancer research, where derivatives have been shown to act as tubulin polymerization inhibitors, and in addressing novel cell death pathways like ferroptosis.[4] The exploration of novel substitution patterns on this core, such as the N-propyl and C5-hydroxymethyl groups of our target compound, offers a promising avenue for discovering agents with improved efficacy, selectivity, or pharmacokinetic profiles.

Proposed Synthesis and Characterization

The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved through several established routes, most commonly involving the cyclocondensation of an amidrazone with a one-carbon electrophile.[3] We propose a robust, multi-step synthesis for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol, beginning from commercially available starting materials.

Caption: Proposed synthetic pathway for (1-Propyl-1H-1,2,4-triazol-5-YL)methanol.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of N'-Propylformimidohydrazide (Propyl-amidrazone)

-

To a stirred solution of propylhydrazine (1.0 eq) in absolute ethanol (5 mL/mmol), add triethylamine (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of ethyl formimidate hydrochloride (1.05 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Filter the resulting triethylammonium hydrochloride salt and wash with cold ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amidrazone, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of 1-Propyl-5-methoxymethyl-1H-1,2,4-triazole

-

Prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.

-

Add the crude N'-Propylformimidohydrazide (1.0 eq) from the previous step to the sodium ethoxide solution.

-

Add ethyl 2-methoxyacetate (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the residue using column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to isolate the product.

Protocol 2.3: Synthesis of (1-Propyl-1H-1,2,4-triazol-5-YL)methanol

-

Dissolve the 1-Propyl-5-methoxymethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-